[(3beta)-Cholesta-5,24-dien-3-yloxy](1,1-dimethylethyl)dimethylsilane
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Overview
Description
(3β)-Cholesta-5,24-dien-3-yloxydimethylsilane is a protected intermediate in the synthesis of Desmosterol, a metabolite of Cholesterol . It has a molecular weight of 498.9 and a molecular formula of C33H58OSi .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl- [ [ (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17- [ (2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta [a]phenanthren-3-yl]oxy]-dimethylsilane . The canonical SMILES representation is CC (CCC=C ©C)C1CCC2C1 (CCC3C2CC=C4C3 (CCC (C4)O [Si] © ©C © ©C)C)C .Physical and Chemical Properties Analysis
This compound has a molecular weight of 498.9 and a molecular formula of C33H58OSi . It has a heavy atom count of 35, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 0 . It has a rotatable bond count of 7 and a topological polar surface area of 9.2Ų . It is soluble in Chloroform, DCM, and Ethyl Acetate .Properties
IUPAC Name |
tert-butyl-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h12,14,24,26-30H,11,13,15-22H2,1-10H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMQFHVGNORCHW-FLFWOSPYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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